molecular formula C10H7N3O2S2 B12488586 N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B12488586
M. Wt: 265.3 g/mol
InChI Key: CXVPWFJNMUSAHK-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide is a heterocyclic compound that features both thiazole and benzothiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the reaction of 2-aminothiazole with 2-chlorobenzothiazole-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and benzothiazoles .

Scientific Research Applications

N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H7N3O2S2

Molecular Weight

265.3 g/mol

IUPAC Name

1,1-dioxo-N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine

InChI

InChI=1S/C10H7N3O2S2/c14-17(15)8-4-2-1-3-7(8)9(13-17)12-10-11-5-6-16-10/h1-6H,(H,11,12,13)

InChI Key

CXVPWFJNMUSAHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=NC=CS3

Origin of Product

United States

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